

# 2-Chloro-5-methylbenzaldehyde physical properties

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Chloro-5-methylbenzaldehyde

CAS No.: 14966-09-7

Cat. No.: B3000574

[Get Quote](#)

## Technical Guide: 2-Chloro-5-methylbenzaldehyde

CAS Registry Number: 14966-09-7 (Note: User-provided CAS 55150-64-4 may refer to a specific vendor catalog ID or salt form; this guide addresses the free aldehyde). Chemical Formula:  $C_8H_7ClO$  Molecular Weight: 154.59 g/mol [1]

## Executive Summary & Structural Analysis

**2-Chloro-5-methylbenzaldehyde** is a disubstituted benzaldehyde derivative serving as a critical scaffold in the synthesis of pharmaceuticals, particularly bioactive heterocycles (quinolines, benzimidazoles) and agrochemicals.

## Structural Causality

The molecule features a formyl group (-CHO) with two key substituents on the benzene ring:

- **Ortho-Chloro Group (Position 2):** exert a significant steric effect, twisting the aldehyde group slightly out of planarity with the aromatic ring. This steric hindrance retards nucleophilic attack at the carbonyl carbon compared to unsubstituted benzaldehyde, requiring harsher conditions or activated nucleophiles for condensation reactions.

- Meta-Methyl Group (Position 5): Acts as a weak electron-donating group (EDG) via hyperconjugation. While it slightly enriches the ring electron density, the strong inductive electron-withdrawing effect (-I) of the chlorine atom dominates the electronic landscape, making the ring generally deactivated toward electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) under forcing conditions.

## Physicochemical Profile

The following properties are critical for process design. Note that due to the specific substitution pattern, this compound often exhibits "oiling out" behavior during crystallization.

Property	Value / Description	Technical Note
Appearance	White to pale yellow crystalline solid	May appear as a supercooled oil if impure.
Melting Point	50 – 55 °C (Experimental)	Low melting point requires careful temperature control during vacuum drying to avoid melt-fusion.
Boiling Point	~228 – 230 °C (at 760 mmHg)	High boiling point necessitates high-vacuum distillation for purification (typically <5 mmHg).
Density	1.21 g/cm <sup>3</sup> (Predicted)	denser than water; phase separation in aqueous workups will result in the organic layer being at the bottom.
Solubility	Soluble in DCM, EtOAc, MeOH, Toluene	Insoluble in water. Limited solubility in cold hexanes (useful for recrystallization).
Flash Point	>110 °C	Combustible but not highly flammable.
Partition Coeff. (LogP)	~2.7	Lipophilic; indicates good membrane permeability potential for derivatives.

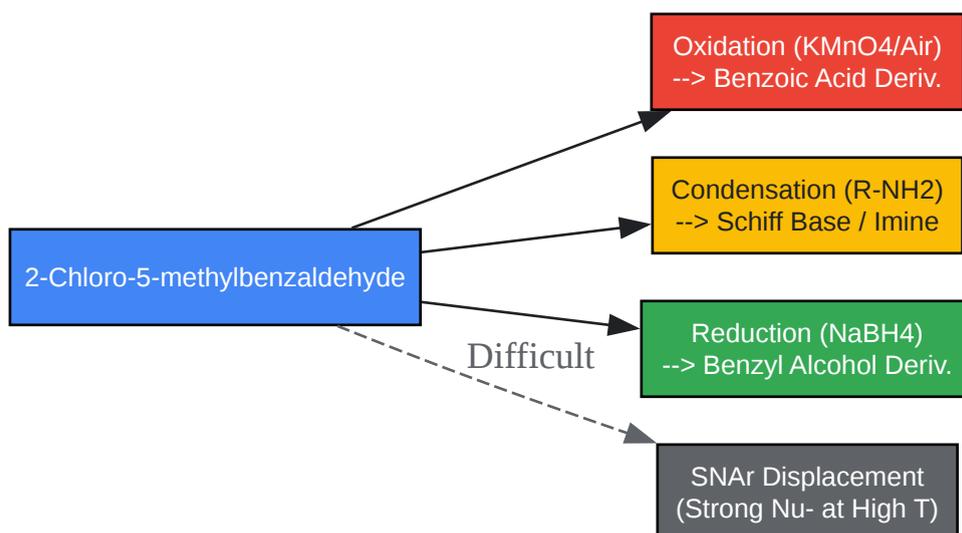
## Synthetic Utility & Reactivity

The reactivity of **2-Chloro-5-methylbenzaldehyde** is defined by the competition between the electrophilic carbonyl and the potential for displacement of the ortho-chlorine.

## Core Reactivity Pathways

- Condensation (Carbonyl): Reacts with amines to form Schiff bases (imines). The ortho-Cl steric bulk often requires acid catalysis (e.g., acetic acid,  $\text{TiCl}_4$ ) to drive the reaction to completion.
- Oxidation: Readily oxidizes to 2-chloro-5-methylbenzoic acid upon exposure to air.
- Heterocyclization: A primary precursor for 1,5-benzodiazepines (via reaction with o-phenylenediamine) and quinolines (via Friedländer synthesis).

## Visualization: Reactivity Workflow



[Click to download full resolution via product page](#)

Caption: Primary synthetic divergence points. SNAr displacement is hindered and requires forcing conditions.

## Experimental Protocols (Self-Validating Systems)

### Protocol A: Purification via Bisulfite Adduct

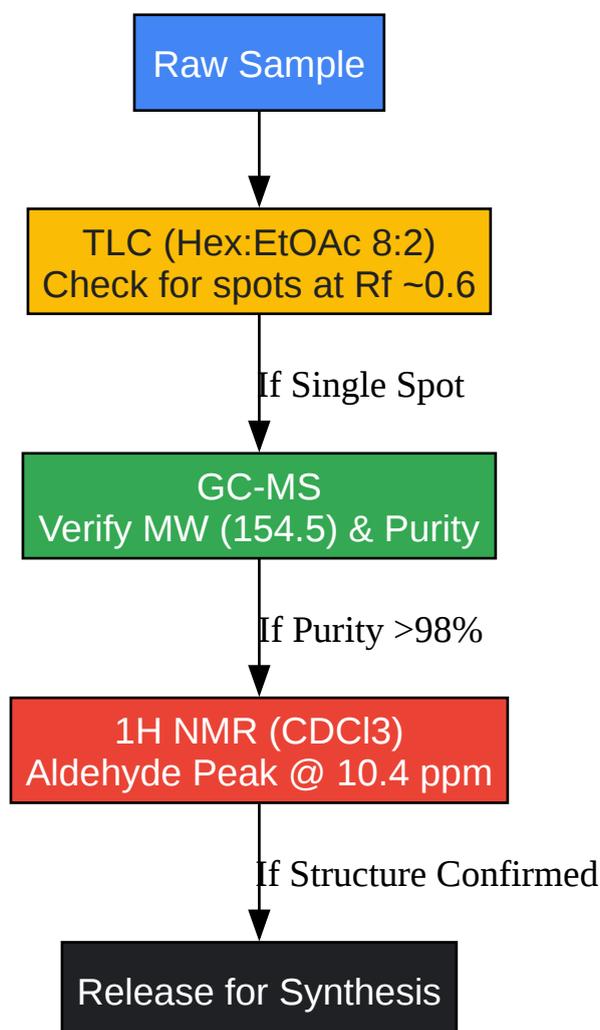
Rationale: Distillation of this high-boiling aldehyde often leads to thermal degradation. Purification via the bisulfite adduct exploits the chemical specificity of the aldehyde group, separating it from non-carbonyl impurities (e.g., starting toluene derivatives).

Step-by-Step Methodology:

- Preparation: Dissolve crude **2-chloro-5-methylbenzaldehyde** (10 g) in 40 mL of Ethanol.
- Addition: Add 40 mL of saturated aqueous Sodium Bisulfite ( $\text{NaHSO}_3$ ) solution dropwise with vigorous stirring.
  - Observation: A white precipitate (the bisulfite adduct) should form immediately.
- Isolation: Stir for 30 minutes in an ice bath. Filter the solid and wash with cold ethanol/ether (removes non-aldehyde organic impurities).
- Regeneration: Suspend the solid in 50 mL of 10% Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) or dilute  $\text{H}_2\text{SO}_4$ . Stir until the solid dissolves and an oil separates.
- Extraction: Extract the liberated aldehyde with Dichloromethane (DCM) (3 x 30 mL).
- Drying: Dry organic layer over anhydrous  $\text{MgSO}_4$  and concentrate in vacuo.

## Protocol B: Quality Control (QC) Workflow

To ensure the integrity of the material for drug development, a multi-modal characterization approach is required.



[Click to download full resolution via product page](#)

Caption: QC decision tree. The aldehyde proton signal (~10.4 ppm) is the critical purity marker.

## Handling, Stability, and Safety (E-E-A-T)

### Stability & Storage[2]

- Oxidation Sensitivity: Like most benzaldehydes, this compound auto-oxidizes to the corresponding benzoic acid upon prolonged exposure to air.
  - Action: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
- Container: Amber glass vials to prevent potential photochemical degradation, though it is less photosensitive than nitro-benzaldehydes.

## Safety Profile (GHS Classification)

- Signal Word: WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[1][2][3]
  - H319: Causes serious eye irritation.[1][2]
  - H335: May cause respiratory irritation.[1][3][4]
- Handling: Use in a fume hood. The compound has a pungent, almond-like chemical odor. Double-gloving (Nitrile) is recommended due to its lipophilicity.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15647278, **2-Chloro-5-methylbenzaldehyde**. Retrieved from [[Link](#)]
- European Chemicals Agency (ECHA).Registration Dossier: **2-chloro-5-methylbenzaldehyde**.<sup>[1]</sup> CAS 14966-09-7.<sup>[1]</sup> Retrieved from [[Link](#)]<sup>[1]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Chloro-5-methylbenzaldehyde | C<sub>8</sub>H<sub>7</sub>ClO | CID 15647278 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. fishersci.com [[fishersci.com](https://fishersci.com)]
- 3. datasheets.scbt.com [[datasheets.scbt.com](https://datasheets.scbt.com)]
- 4. carlroth.com [[carlroth.com](https://carlroth.com)]

- To cite this document: BenchChem. [2-Chloro-5-methylbenzaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3000574#2-chloro-5-methylbenzaldehyde-physical-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)